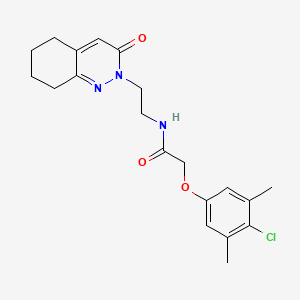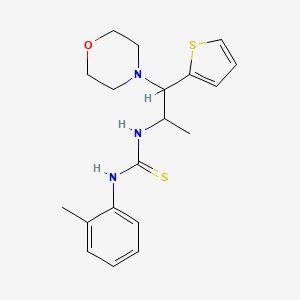
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine sulfonamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.
Sulfonation: Addition of a sulfonamide group to the pyridine ring.
Methoxylation: Introduction of methoxy groups to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of novel drugs, particularly as inhibitors for specific enzymes or receptors.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen and methoxy groups enhances its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-6-chloro-3-indolyl N-acetyl-β-D-glucosaminide: Similar in structure but differs in the presence of an indole ring.
2-bromo-5-chloropyridine: Lacks the sulfonamide and methoxy groups.
Uniqueness
The uniqueness of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Eigenschaften
IUPAC Name |
5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrCl2N2O4S/c1-21-11-5-12(22-2)10(4-9(11)15)18-23(19,20)7-3-8(14)13(16)17-6-7/h3-6,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPEVMZHPBYRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrCl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[5-fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2659219.png)



![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)


![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)


![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2659240.png)

